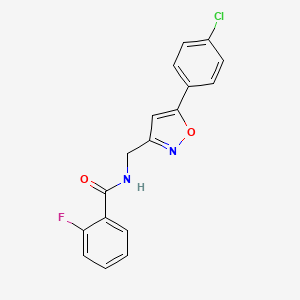
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which forms isoxazolines that can be dehydrogenated to isoxazoles . The reaction conditions often involve mild bases such as sodium bicarbonate at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound on a larger scale.
化学反应分析
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the benzamide moiety .
科学研究应用
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea
- Iodoisoxazoles
- Fluoroisoxazoles
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a chlorophenyl group and a fluorobenzamide moiety makes it a valuable compound for various research and industrial applications .
生物活性
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C15H13ClFNO and a molecular weight of approximately 273.69 g/mol. Its structure features an isoxazole ring substituted with a chlorophenyl group and a benzamide moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Several studies have shown that similar benzamide derivatives can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against RET kinase, which is implicated in several cancers .
- Antibacterial Properties : The antibacterial efficacy of related compounds has been documented, particularly against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in neurodegenerative diseases and urinary tract infections, respectively .
Table 1: Biological Activities of Related Compounds
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of this compound analogs on various cancer cell lines. The results indicated significant inhibition of cell proliferation in RET-driven cancers, highlighting its potential as a therapeutic agent .
- Antibacterial Screening : In another investigation, synthesized derivatives were tested for antibacterial activity. The results showed moderate to strong inhibition against specific strains, reinforcing the compound's potential utility in antibiotic development .
- Enzyme Interaction Studies : Docking studies revealed that the compound interacts effectively with target enzymes, suggesting mechanisms of action that could be exploited for drug development. The binding affinity was notably high for acetylcholinesterase inhibitors among the tested derivatives .
属性
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-12-7-5-11(6-8-12)16-9-13(21-23-16)10-20-17(22)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLHDASFITURKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













